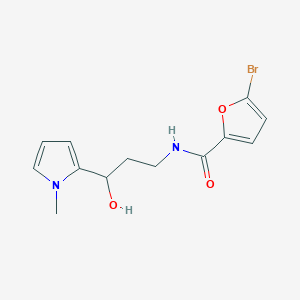![molecular formula C14H24N2O2S B2961510 N-(3-cyanothiolan-3-yl)-3-[(4-methylpentan-2-yl)oxy]propanamide CAS No. 1427734-05-1](/img/structure/B2961510.png)
N-(3-cyanothiolan-3-yl)-3-[(4-methylpentan-2-yl)oxy]propanamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N-(3-cyanothiolan-3-yl)-3-[(4-methylpentan-2-yl)oxy]propanamide, also known as CT-3, is a synthetic compound that has been extensively studied for its potential therapeutic applications. CT-3 belongs to the class of compounds known as cannabinoids, which are compounds that interact with the endocannabinoid system in the body. In
科学的研究の応用
N-(3-cyanothiolan-3-yl)-3-[(4-methylpentan-2-yl)oxy]propanamide has been studied extensively for its potential therapeutic applications. It has been shown to have anti-inflammatory, analgesic, and neuroprotective properties. N-(3-cyanothiolan-3-yl)-3-[(4-methylpentan-2-yl)oxy]propanamide has also been studied for its potential use in the treatment of cancer, as it has been shown to inhibit the growth of cancer cells in vitro. Additionally, N-(3-cyanothiolan-3-yl)-3-[(4-methylpentan-2-yl)oxy]propanamide has been shown to have potential as a treatment for epilepsy, as it has been shown to reduce seizures in animal models.
作用機序
N-(3-cyanothiolan-3-yl)-3-[(4-methylpentan-2-yl)oxy]propanamide interacts with the endocannabinoid system in the body, specifically with the CB2 receptor. This receptor is primarily found in immune cells and is involved in regulating inflammation and immune function. By interacting with this receptor, N-(3-cyanothiolan-3-yl)-3-[(4-methylpentan-2-yl)oxy]propanamide is able to reduce inflammation and modulate immune function. Additionally, N-(3-cyanothiolan-3-yl)-3-[(4-methylpentan-2-yl)oxy]propanamide has been shown to have antioxidant properties, which may contribute to its neuroprotective effects.
Biochemical and Physiological Effects:
N-(3-cyanothiolan-3-yl)-3-[(4-methylpentan-2-yl)oxy]propanamide has been shown to have a number of biochemical and physiological effects. It has been shown to reduce inflammation in animal models of arthritis and colitis. N-(3-cyanothiolan-3-yl)-3-[(4-methylpentan-2-yl)oxy]propanamide has also been shown to reduce pain in animal models of neuropathic pain and inflammatory pain. Additionally, N-(3-cyanothiolan-3-yl)-3-[(4-methylpentan-2-yl)oxy]propanamide has been shown to have neuroprotective effects, which may be beneficial in the treatment of neurodegenerative diseases such as Alzheimer's disease and Parkinson's disease.
実験室実験の利点と制限
One advantage of using N-(3-cyanothiolan-3-yl)-3-[(4-methylpentan-2-yl)oxy]propanamide in lab experiments is that it has been well-studied and its synthesis method is well-established. Additionally, its interactions with the endocannabinoid system make it a useful tool for studying the role of this system in various physiological processes. However, one limitation of using N-(3-cyanothiolan-3-yl)-3-[(4-methylpentan-2-yl)oxy]propanamide is that it can be difficult to work with due to its low solubility in water. This can make it challenging to administer to animals in lab experiments.
将来の方向性
There are a number of potential future directions for research on N-(3-cyanothiolan-3-yl)-3-[(4-methylpentan-2-yl)oxy]propanamide. One area of interest is its potential use in the treatment of cancer. Further studies are needed to determine the efficacy of N-(3-cyanothiolan-3-yl)-3-[(4-methylpentan-2-yl)oxy]propanamide in inhibiting the growth of cancer cells in vivo. Additionally, more research is needed to determine the optimal dosing and administration methods for N-(3-cyanothiolan-3-yl)-3-[(4-methylpentan-2-yl)oxy]propanamide in various disease states. Finally, more research is needed to determine the long-term effects of N-(3-cyanothiolan-3-yl)-3-[(4-methylpentan-2-yl)oxy]propanamide on the body, particularly with regard to its potential for neuroprotection.
合成法
N-(3-cyanothiolan-3-yl)-3-[(4-methylpentan-2-yl)oxy]propanamide can be synthesized using a multi-step process that involves the reaction of 3-cyanothiolane with 4-methylpent-2-ene-1-ol in the presence of a catalyst. The resulting intermediate is then reacted with acryloyl chloride to produce N-(3-cyanothiolan-3-yl)-3-[(4-methylpentan-2-yl)oxy]propanamide. This synthesis method has been well-established in the literature and has been used to produce N-(3-cyanothiolan-3-yl)-3-[(4-methylpentan-2-yl)oxy]propanamide for research purposes.
特性
IUPAC Name |
N-(3-cyanothiolan-3-yl)-3-(4-methylpentan-2-yloxy)propanamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H24N2O2S/c1-11(2)8-12(3)18-6-4-13(17)16-14(9-15)5-7-19-10-14/h11-12H,4-8,10H2,1-3H3,(H,16,17) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PZTJZQGROJWGQJ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)CC(C)OCCC(=O)NC1(CCSC1)C#N |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H24N2O2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
284.42 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-(3-cyanothiolan-3-yl)-3-[(4-methylpentan-2-yl)oxy]propanamide | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

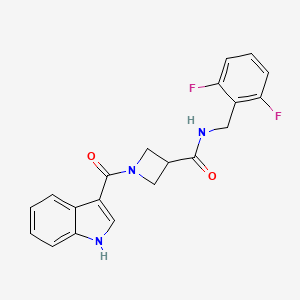
![N-(6-(benzo[d][1,3]dioxol-5-ylmethoxy)pyrimidin-4-yl)-5-bromonicotinamide](/img/structure/B2961430.png)
![1-((4-isopropylphenyl)sulfonyl)-5,6-dimethyl-1H-benzo[d]imidazole](/img/structure/B2961433.png)
![{5H,6H,7H-pyrrolo[1,2-a]imidazol-3-yl}methanamine dihydrochloride](/img/structure/B2961434.png)
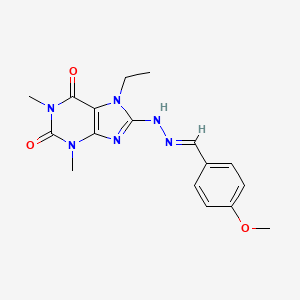
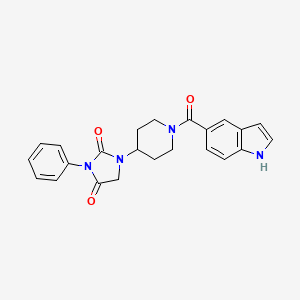
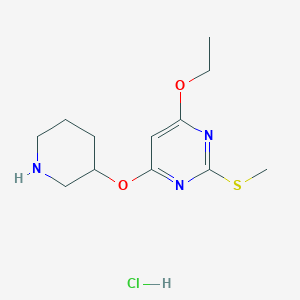
![6-methyl-2-(methylsulfanyl)-5-{2-[(4-nitrobenzyl)oxy]ethyl}-4(3H)-pyrimidinone](/img/structure/B2961439.png)

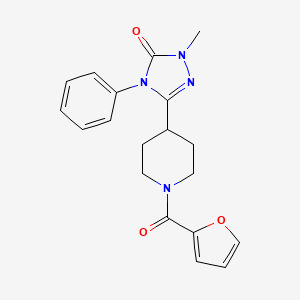
![N-((5-cyclopropylpyridin-3-yl)methyl)benzo[d]thiazole-6-carboxamide](/img/structure/B2961445.png)
![2-[(3-Phenyl-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)sulfanyl]-1-pyrrolidin-1-ylethanone](/img/structure/B2961447.png)
![2-[(Piperidin-4-yl)methoxy]-6-(trifluoromethyl)pyridine hydrochloride](/img/structure/B2961448.png)
